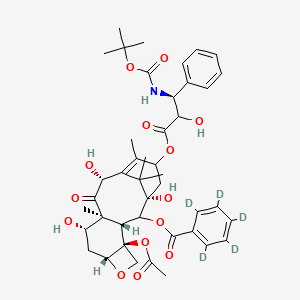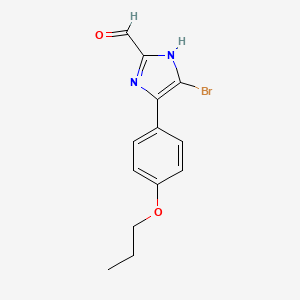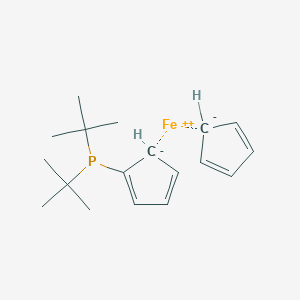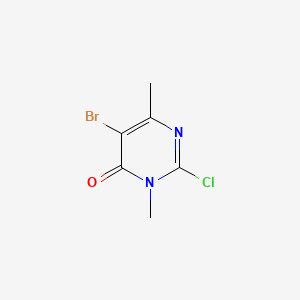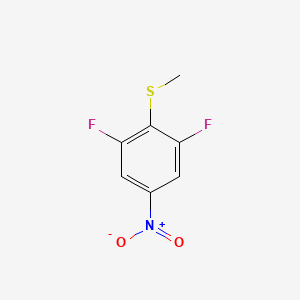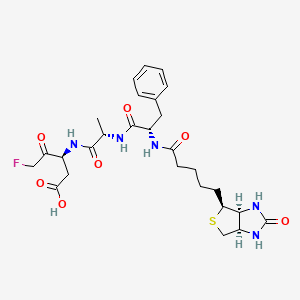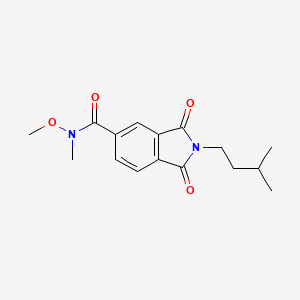![molecular formula C8H5ClIN3S B13710177 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13710177.png)
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 5th and 8th positions, respectively, and a methylthio group at the 2nd position. Pyrido[4,3-d]pyrimidines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as aminopyrimidines and halogenated pyridines.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
科学研究应用
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor due to its ability to interact with ATP-binding sites in kinases, making it a candidate for cancer therapy.
Biological Studies: The compound can be used to study the effects of halogenated pyrido[4,3-d]pyrimidines on cellular processes and signaling pathways.
Chemical Biology: It serves as a tool compound to investigate the role of specific kinases in various biological processes.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
作用机制
The mechanism of action of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine
- 8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidine
- 5-Chloro-8-bromo-2-(methylthio)pyrido[4,3-d]pyrimidine
Uniqueness
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the methylthio group provides a distinct chemical profile that can be exploited for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C8H5ClIN3S |
|---|---|
分子量 |
337.57 g/mol |
IUPAC 名称 |
5-chloro-8-iodo-2-methylsulfanylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H5ClIN3S/c1-14-8-12-2-4-6(13-8)5(10)3-11-7(4)9/h2-3H,1H3 |
InChI 键 |
FKWCPZMPHZJITP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C2C(=N1)C(=CN=C2Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


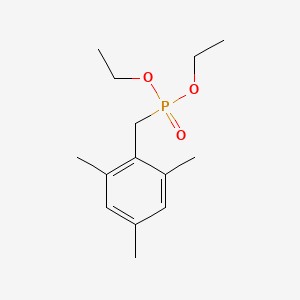

![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)
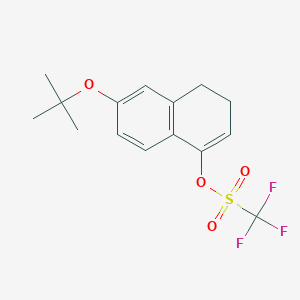
![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)
